molecular formula C22H20N4O3S B11235037 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B11235037
M. Wt: 420.5 g/mol
InChI Key: HYCHQTWIFQYERN-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the benzofuran and morpholine moieties. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

Medicinally, this compound has potential applications as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways can be leveraged to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers and other materials with enhanced performance.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the triazole ring can inhibit enzyme activity. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
  • 2-(4-Bromo-phenyl)-1-morpholin-4-yl-ethanethione
  • 2-(4-Isopropyl-phenyl)-1-morpholin-4-yl-ethanethione

Uniqueness

Compared to similar compounds, 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one stands out due to its unique combination of structural features. The presence of the benzofuran and triazole rings provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H20N4O3S/c27-20(25-10-12-28-13-11-25)15-30-22-24-23-21(26(22)17-7-2-1-3-8-17)19-14-16-6-4-5-9-18(16)29-19/h1-9,14H,10-13,15H2

InChI Key

HYCHQTWIFQYERN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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